
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzofuran moiety, a pyridine moiety, and a cyclopropane moiety . It’s likely that this compound could be a derivative or analog of other known compounds, but without specific literature or database references, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, without specific data or references, it’s difficult to provide a detailed analysis of the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties .Scientific Research Applications
Coordination Polymers and Sensing Applications
Research has demonstrated the synthesis of coordination polymers that show selective luminescence sensing and dye adsorption properties. For instance, a study described the preparation of a Zn(II) coordination polymer that undergoes photodimerization, leading to a product with unique luminescence sensing for Fe(3+) ions and selective dye adsorption capabilities (Hu, Shi, Chen, & Lang, 2015). This illustrates the potential for developing multifunctional materials for environmental monitoring and purification.
Porous Coordination Polymers for Sorption and Luminescent Properties
Another study focused on Cd(II) and Zn(II) coordination polymers with pyridine derivatives, exploring their water sorption, selective dye adsorption, and luminescent properties (Dey, Konavarapu, Sasmal, & Biradha, 2016). These materials' structural characteristics contribute to their functionality, including their ability to preferentially adsorb certain substances, which can be useful in applications such as environmental cleanup and sensing technologies.
Catalytic Performance of Zinc(II) Complexes
The synthesis and characterization of new Zn(II) complexes and their catalytic performance in oxidation reactions have been reported, showing enhanced activity under mild conditions compared to traditional materials (Li, Zhang, Yang, Zhu, Fu, Liu, Xing, & Shi, 2022). Such studies are critical for advancing catalysis in organic synthesis, potentially leading to more efficient and environmentally friendly chemical processes.
Metal-Organic Frameworks (MOFs) for Tandem Reactions
Investigations into Zn(II)-based metallomacrocycles and MOFs have shown their utility in catalyzing tandem reactions, demonstrating the versatility of these materials in facilitating complex chemical transformations (Karmakar, Soliman, Rúbio, Guedes da Silva, & Pombeiro, 2020). This research underscores the potential for MOFs in synthetic organic chemistry, offering a platform for conducting multifaceted reactions efficiently.
Antimicrobial and Antitumor Studies of Zinc(II) Complexes
Studies on Zn(II) complexes with pyridine thiazole derivatives have explored their antimicrobial and antitumor activities, highlighting the biomedical applications of such compounds. These complexes showed enhanced activity compared to free ligands, indicating their potential in developing new therapeutic agents (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-17-14-6-5-13(22-18(21)12-3-4-12)9-15(14)23-16(17)8-11-2-1-7-19-10-11/h1-2,5-10,12H,3-4H2/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKPBGPKSNYPD-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
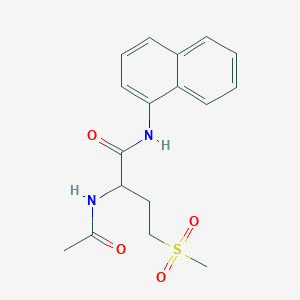
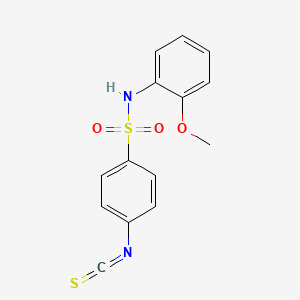
![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)
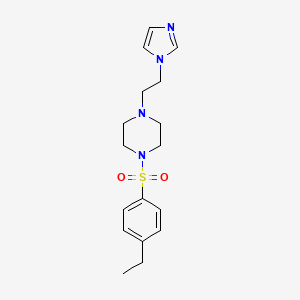
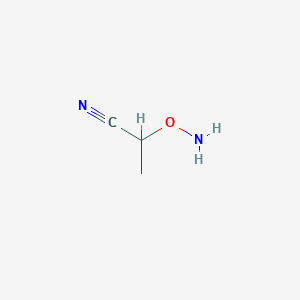

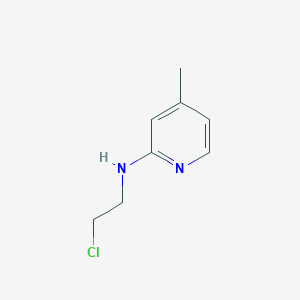

![N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2693016.png)
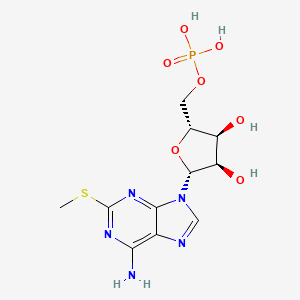
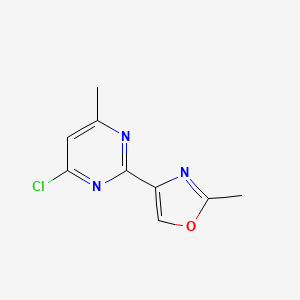
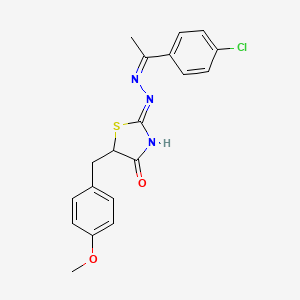
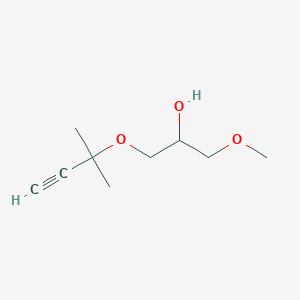
![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2693024.png)
